Cas no 480439-24-5 (4-bromo-2-ethyl-1-isocyanatobenzene)

4-Bromo-2-ethyl-1-isocyanatobenzene is a halogenated aromatic isocyanate with a molecular formula of C9H8BrNO. This compound features a reactive isocyanate group (–NCO) at the 1-position, making it a versatile intermediate in organic synthesis, particularly for the preparation of ureas, carbamates, and polyurethane derivatives. The presence of a bromo substituent at the 4-position and an ethyl group at the 2-position enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, enabling further functionalization. Its well-defined structure and stability under controlled conditions make it suitable for applications in pharmaceuticals, agrochemicals, and specialty polymers. Proper handling is essential due to the reactivity of the isocyanate group.
4-bromo-2-ethyl-1-isocyanatobenzene structure
480439-24-5 structure
Product Name:4-bromo-2-ethyl-1-isocyanatobenzene
CAS No:480439-24-5
MF:C9H8BrNO
MW:226.06992149353
MDL:MFCD04039896
CID:870079
PubChem ID:4426496
Update Time:2025-06-10

4-bromo-2-ethyl-1-isocyanatobenzene Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-2-ethyl-1-isocyanatobenzene
    • 4-Bromo-2-ethylphenyl isocyanate
    • 4-BROMO-2-ETHYLPHENYL ISOCYANATE 95
    • 4-Bromo-2-ethylphenyl isocyanate, 95%
    • G78670
    • DTXSID50403168
    • SCHEMBL3843325
    • EN300-272509
    • 480439-24-5
    • MDL: MFCD04039896
    • Inchi: 1S/C9H8BrNO/c1-2-7-5-8(10)3-4-9(7)11-6-12/h3-5H,2H2,1H3
    • InChI Key: FLIAQDYICDWTPW-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)CC)N=C=O

Computed Properties

  • Exact Mass: 224.97900
  • Monoisotopic Mass: 224.97893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.2
  • Topological Polar Surface Area: 29.4Ų

Experimental Properties

  • Density: 1.449 g/mL at 25 °C(lit.)
  • Boiling Point: 253-254 °C(lit.)
  • Flash Point: Fahrenheit: 138.2 ° f
    Celsius: 59 ° c
  • Refractive Index: n20/D 1.5760(lit.)
  • PSA: 29.43000
  • LogP: 2.97880

4-bromo-2-ethyl-1-isocyanatobenzene Security Information

4-bromo-2-ethyl-1-isocyanatobenzene Customs Data

  • HS CODE:2929109000
  • Customs Data:

    China Customs Code:

    2929109000

    Overview:

    2929109000. Other isocyanates. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2929109000. other isocyanates. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-bromo-2-ethyl-1-isocyanatobenzene Pricemore >>

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Additional information on 4-bromo-2-ethyl-1-isocyanatobenzene

Introduction to 4-bromo-2-ethyl-1-isocyanatobenzene (CAS No. 480439-24-5) and Its Applications in Modern Chemical Biology

4-bromo-2-ethyl-1-isocyanatobenzene, identified by the Chemical Abstracts Service registry number 480439-24-5, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the class of isocyanates, which are versatile intermediates widely employed in pharmaceutical synthesis, polymer chemistry, and material science. The presence of both bromine and ethyl substituents on the benzene ring enhances its reactivity, making it a valuable building block for the development of novel bioactive molecules.

The bromine atom at the 4-position and the ethyl group at the 2-position contribute to the compound's distinct electronic and steric characteristics. These features allow for selective modifications and functionalizations, enabling chemists to design complex molecular architectures with tailored biological activities. In recent years, there has been a surge in research focused on leveraging such halogenated isocyanates for the synthesis of small-molecule inhibitors and probes that target critical biological pathways.

One of the most compelling applications of 4-bromo-2-ethyl-1-isocyanatobenzene lies in its role as a precursor for the development of kinase inhibitors. Kinases are enzymes that play pivotal roles in cell signaling, and their dysregulation is often associated with various diseases, including cancer. By modifying the isocyanate group, researchers can introduce diverse pharmacophores that interact with specific kinase domains, leading to the development of potent therapeutic agents. For instance, recent studies have demonstrated that derivatives of this compound exhibit inhibitory effects on tyrosine kinases, which are implicated in tumor growth and metastasis.

Another emerging area where 4-bromo-2-ethyl-1-isocyanatobenzene has shown promise is in the synthesis of protease inhibitors. Proteases are another class of enzymes that are essential for numerous physiological processes, but their overactivity can lead to pathological conditions such as inflammation and neurodegenerative diseases. The reactivity of the isocyanate moiety allows for the facile introduction of warhead groups that can covalently bind to active-site residues of proteases, thereby inhibiting their function. This approach has been particularly successful in developing inhibitors targeting matrix metalloproteinases (MMPs), which are involved in tissue degradation and wound healing.

The compound's utility extends beyond pharmaceutical applications into materials science. Isocyanates are well-known for their ability to undergo polymerization reactions, forming polyurethanes and other polymeric materials with desirable mechanical and thermal properties. The incorporation of bromo and ethyl substituents into these polymers can further tailor their physical characteristics, making them suitable for use in coatings, adhesives, and specialty plastics. Additionally, recent advancements in green chemistry have prompted researchers to explore sustainable methods for synthesizing isocyanates, with a focus on reducing hazardous byproducts. This has led to innovations in catalytic processes that enhance the efficiency and safety of producing compounds like 4-bromo-2-ethyl-1-isocyanatobenzene.

In academic research, 4-bromo-2-ethyl-1-isocyanatobenzene has been utilized as a tool compound for studying reaction mechanisms and developing new synthetic methodologies. Its reactivity allows for elegant transformations such as nucleophilic addition reactions at the isocyanate group, leading to ureas, carbamates, and amides. These derivatives serve as important intermediates in medicinal chemistry pipelines. For example, researchers have employed this compound to synthesize libraries of heterocyclic compounds that exhibit antimicrobial properties. The structural diversity obtained from such reactions provides a rich scaffold for drug discovery efforts.

The integration of computational chemistry has further accelerated the exploration of 4-bromo-2-ethyl-1-isocyanatobenzene's potential applications. Molecular modeling studies have been instrumental in predicting how modifications to its structure can influence its biological activity. By leveraging high-performance computing resources, scientists can simulate interactions between this compound and biological targets at an atomic level. This approach has not only enhanced our understanding of its mechanism of action but also guided the design of next-generation analogs with improved efficacy and selectivity.

Looking ahead, the future prospects for 4-bromo-2-ethyl-1-isocyanatobenzene are promising as more research emerges into its multifaceted applications. The continued development of innovative synthetic strategies will likely expand its utility in drug discovery programs worldwide. Moreover, collaborations between academia and industry are expected to drive commercialization efforts aimed at translating laboratory findings into viable therapeutic options for patients suffering from debilitating diseases.

In summary, 4-bromo-2-ethyl-1-isocyanatobenzene (CAS No. 480439-24-5) represents a cornerstone compound in modern chemical biology due to its versatility as a synthetic intermediate. Its unique structural features enable diverse applications ranging from kinase inhibition to polymer science, underscoring its importance as a research tool and potential candidate for future therapeutics。

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